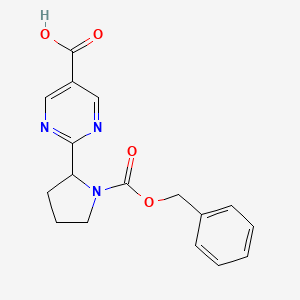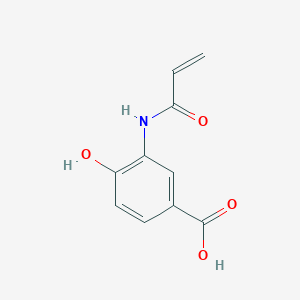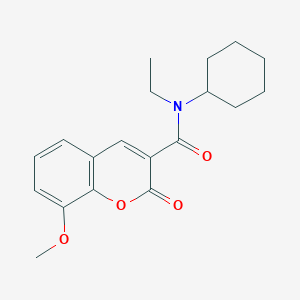
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN6O3 and its molecular weight is 410.409. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Research has highlighted the potential pharmacological applications of related pyridazinone and acetamide derivatives, showcasing their activity in various domains, such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. For instance, pyridazino(4,5-b)indole-1-acetamide compounds have been studied for their diverse pharmacological effects, suggesting a wide range of therapeutic applications (Habernickel, 2002).
Antimicrobial and Antifungal Activities
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activity. These compounds exhibited significant activity against selected microbial species, with compounds 6d and 6f showing potent activity against a panel of microbes, indicating the potential for developing new antimicrobial agents from this class of compounds (Gul et al., 2017).
Antifungal Agents
The derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as effective antifungal agents, particularly against Candida and Aspergillus species. The introduction of specific modifications to the morpholin-2-one core significantly improved plasmatic stability while maintaining in vitro antifungal activity, suggesting these compounds as promising candidates for the treatment of fungal infections (Bardiot et al., 2015).
Anticonvulsant Agents
Studies on benzothiazole derivatives with acetamido pharmacophores have revealed their potential as anticonvulsant agents. Specifically, morpholino (3f) and imidazolyl (3g) derivatives demonstrated promising anticonvulsant activities, suggesting the utility of these compounds in the development of new treatments for convulsive disorders (Amir et al., 2012).
Anticancer Research
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies have highlighted the importance of the N-benzyl substitution and the thiazole ring in enhancing the anticancer properties of these compounds, with several derivatives exhibiting significant activity against various cancer cell lines (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3/c21-15-3-1-14(2-4-15)16-5-6-20(29)27(25-16)12-19(28)24-17-11-18(23-13-22-17)26-7-9-30-10-8-26/h1-6,11,13H,7-10,12H2,(H,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEVBRUKUHQWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B2735774.png)

![N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B2735778.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2735779.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2735780.png)
![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2735783.png)

![N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2735785.png)
![2-Amino-1-[1-(2-methylpropyl)pyrazol-3-yl]ethanol](/img/structure/B2735789.png)
![3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2735790.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2735793.png)
![6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2735794.png)
